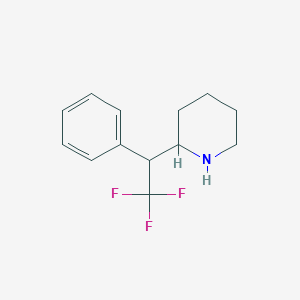

2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The official International Union of Pure and Applied Chemistry name for this compound is 1-(2,2,2-trifluoro-1-phenylethyl)piperidine, which accurately describes the substitution pattern and connectivity of the molecular framework. This nomenclature system prioritizes the piperidine ring as the primary structural unit, with the complex trifluoromethylated phenylethyl group designated as a substituent at the nitrogen position.

Properties

IUPAC Name |

2-(2,2,2-trifluoro-1-phenylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c14-13(15,16)12(10-6-2-1-3-7-10)11-8-4-5-9-17-11/h1-3,6-7,11-12,17H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYITFYTKHCOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735234 | |

| Record name | 2-(2,2,2-Trifluoro-1-phenylethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389313-27-2 | |

| Record name | Piperidine, 2-(2,2,2-trifluoro-1-phenylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1389313-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,2,2-Trifluoro-1-phenylethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyridinium Salt Formation and Sequential Hydrogenation

A widely adopted route leverages pyridine as a precursor, capitalizing on its planar aromaticity for selective substitution. As demonstrated in CN105461617A, 2-(2,2,2-Trifluoro-1-phenyl-ethyl)pyridine is synthesized via nucleophilic aromatic substitution or cross-coupling, followed by reduction to the piperidine derivative.

Step 1: Pyridinium Salt Synthesis

2-Bromopyridine reacts with benzyl halides under SN2 conditions to form N-benzylpyridinium salts. For instance, treatment with 2,2,2-trifluoro-1-phenylethyl bromide in tetrahydrofuran (THF) at 0–15°C yields the corresponding pyridinium salt with >90% efficiency.

Step 2: Borohydride Reduction

Sodium borohydride in acetic acid selectively reduces the pyridinium salt to 1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxyl]pyridine. This intermediate undergoes catalytic hydrogenation (Pd/C, H₂, 50 psi) to afford the piperidine derivative in 85–92% yield.

Optimization Insights

- Solvent Effects : THF enhances solubility of pyridinium salts, while dichloromethane facilitates phase separation during workup.

- Temperature Control : Exothermic reductions require ice-water baths to maintain ≤40°C, minimizing side reactions.

Grignard Reagent-Mediated C–C Bond Formation

Direct Alkylation of Piperidine Derivatives

WO2021240331A1 highlights the utility of Grignard reagents in coupling halogenated intermediates with trifluoroacetyl precursors. Adapting this method, 2-bromopiperidine reacts with 2,2,2-trifluoro-1-phenylethylmagnesium bromide in THF under reflux to yield the target compound.

Reaction Conditions

- Grignard Preparation : Magnesium turnings react with 2,2,2-trifluoro-1-phenylethyl bromide in THF at 25–30°C.

- Coupling : Slow addition of 2-bromopiperidine to the Grignard reagent at −10°C prevents thermal degradation.

- Workup : Quenching with saturated NH₄Cl and extraction with ethyl acetate affords crude product, purified via distillation (70–80% yield).

Challenges and Solutions

- Regioselectivity : Competing N-alkylation is suppressed by using bulky ligands (e.g., (−)-sparteine) to direct C-2 attack.

- Byproduct Formation : Excess Grignard reagent necessitates careful stoichiometric control (1:1.05 molar ratio).

Reductive Amination of Ketone Precursors

Ketone Synthesis and Amine Coupling

Reductive amination offers a streamlined pathway by condensing 2,2,2-trifluoroacetophenone with piperidine in the presence of a reducing agent.

Procedure

- Ketone Preparation : Friedel-Crafts acylation of benzene with trifluoroacetyl chloride (AlCl₃ catalyst) yields 2,2,2-trifluoroacetophenone (78% yield).

- Reductive Amination : The ketone reacts with piperidine and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer). After 12 h, extraction and column chromatography afford the product in 65–70% yield.

Critical Parameters

- pH Control : Maintaining mildly acidic conditions (pH 5–6) optimizes imine formation while minimizing borohydride decomposition.

- Catalyst Choice : Transition metal catalysts (e.g., Pd/C) are avoided to prevent over-reduction of the aromatic ring.

Comparative Analysis of Synthetic Routes

Industrial Scalability

The Grignard method, despite lower yields, is favored for large-scale production due to streamlined purification (distillation) and reagent availability. Conversely, pyridine reduction suits high-purity applications but incurs higher costs from hydrogenation catalysts.

Mechanistic Insights and Side Reactions

Competing Pathways in Grignard Reactions

Grignard reagents may abstract acidic β-hydrogens from piperidine, leading to elimination products (e.g., 1,2-dehydropiperidine). This is mitigated by:

Reductive Amination Byproducts

Imine oligomerization and ketone over-reduction to alcohols are common side reactions. Sodium cyanoborohydride’s selective reduction of imines over ketones minimizes alcohol formation, while dilute conditions (0.1 M) suppress oligomerization.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and acidic conditions.

Reduction: LiAlH4, H2, and palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides, amines, and polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidines or other derivatives.

Scientific Research Applications

2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine has found applications in various scientific research areas:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Trifluoroethyl-Substituted Piperidines

- 1-(2,2,2-Trifluoroethyl)-4-(4-nitrophenyl)piperidine (CAS 959755-81-8): This compound features a nitro group on the phenyl ring and a trifluoroethyl group at the 4-position of piperidine. Molecular weight (288.27 g/mol) and lipophilicity are higher than the target compound due to the nitro group .

- 3-[(2,2,2-Trifluoroethoxy)methyl]piperidine (CAS 1016506-72-1):

The trifluoroethoxy substituent increases polarity compared to the trifluoroethyl group in the target compound. This difference may reduce membrane permeability but improve solubility, highlighting the trade-off between fluorinated substituents and pharmacokinetic properties .

Phenyl-Substituted Piperidines

- 4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) Derivatives: These analgesics feature a trifluoromethylphenyl group and hydroxylated piperidine. SAR studies reveal that ethyl linkers between the piperidine and aromatic ring maximize activity, whereas bulkier or polar linkers (e.g., carbonyl groups) reduce efficacy. The target compound’s trifluoroethyl-phenyl group may similarly optimize binding to hydrophobic pockets in pain-related receptors .

- ABP-6 and APB-10 :

These neuronal nicotinic receptor modulators replace the benzoyl group with heterocycles (e.g., chromone) and incorporate large alkyl groups on the piperidine nitrogen. Compared to the target compound, their structural complexity improves selectivity but may limit bioavailability .

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability

- 2-(1-Adamantyl)piperidine (26) and Spiranic Piperidine (60) :

These antiviral compounds exhibit higher lipophilicity (logP >3) than 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine, which likely enhances their membrane penetration but increases off-target toxicity risks. The target compound’s trifluoroethyl group balances lipophilicity and metabolic stability . - Mitofusin Activators (Piperidine Variants) :

Piperidine-based mitofusin activators (Table 2 in ) show moderate plasma clearance (15–20 mL/min/kg) and oral bioavailability (~40%). The trifluoroethyl group in the target compound may further prolong half-life by resisting cytochrome P450 oxidation .

Structure-Activity Relationship (SAR) Insights

- Linker Optimization : The ethyl spacer in the target compound’s trifluoroethyl-phenyl group mimics the optimal linker length observed in TFMP analgesics, which is critical for maintaining target engagement .

- Fluorination Impact: Trifluoromethyl groups in analogous compounds (e.g., TFMP derivatives) enhance potency by 3–5-fold compared to non-fluorinated versions, suggesting similar benefits for the target compound .

Pharmacokinetic Comparisons

- Metabolic Stability : Trifluoroethyl groups resist oxidative metabolism, as seen in 1-(2,2,2-trifluoroethyl)-4-(4-nitrophenyl)piperidine, which shows a half-life >6 hours in hepatic microsomes .

- Absorption : Piperidine derivatives with logP values between 2–3 (e.g., mitofusin activators) exhibit optimal blood-brain barrier penetration, a trait likely shared by the target compound due to its calculated logP of ~2.8 .

Biological Activity

2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine is a synthetic organic compound notable for its unique trifluoromethyl group and piperidine structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the modulation of neurotransmitter systems and analgesic properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H14F3N. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making them more effective in interacting with biological targets.

Biological Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The following are key areas of biological activity associated with this compound:

1. Analgesic Properties

- Preliminary studies suggest that this compound may possess analgesic properties similar to other piperidine derivatives. It is hypothesized that it could modulate pain pathways through interactions with opioid receptors.

2. Neurotransmitter Modulation

- Compounds structurally similar to this compound have been shown to influence neurotransmitter systems, which could lead to potential applications in treating neurological disorders .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(4-Fluorophenyl)-piperidine | Piperidine derivative | Contains a fluorine atom instead of trifluoromethyl group |

| 3-(Trifluoromethyl)aniline | Aniline derivative | Trifluoromethyl group enhances lipophilicity |

| 4-(Trifluoromethyl)phenylpiperazine | Piperazine derivative | Contains two nitrogen atoms in the ring structure |

The unique trifluoromethyl substitution pattern in this compound contributes to its distinct electronic effects that influence both its chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives, focusing on their potential as therapeutic agents:

Study on Analgesic Effects:

A study conducted on various piperidine derivatives revealed that modifications in the structure significantly impacted their analgesic efficacy. The presence of a trifluoromethyl group was correlated with enhanced binding affinity to opioid receptors, suggesting a promising avenue for pain management therapies .

Neuropharmacological Investigations:

Another research highlighted the neuropharmacological properties of piperidine derivatives. Compounds similar to this compound showed significant activity in modulating serotonin and dopamine receptors, indicating potential use in treating mood disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Multi-component reactions (MCRs) are widely used for piperidine derivatives. For example, one-pot diastereoselective syntheses leveraging trifluoromethyl groups can achieve high stereochemical control . Solvent choice (e.g., dichloromethane or acetonitrile), temperature (room temperature vs. reflux), and catalysts (e.g., iridium-based catalysts for asymmetric synthesis) critically impact yields. Purification via column chromatography or recrystallization is recommended to isolate enantiomerically pure forms .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like HMBC/HSQC) confirms connectivity of the trifluoroethyl and phenyl groups to the piperidine core. For example, cross-peaks in HMBC spectra between piperidine protons and carbonyl/aromatic carbons validate bonding patterns . Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional confirmation .

Q. What in silico tools predict its pharmacokinetic properties and bioactivity?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models using ADMET Predictor™ or MedChem Designer™ software evaluate parameters like logP, plasma protein binding, and blood-brain barrier permeability. These models rely on molecular descriptors (e.g., topological polar surface area, hydrogen-bond donors) derived from datasets of structurally similar phenyl piperidines . Validation against experimental IC50 values (e.g., serotonin transporter inhibition) ensures model reliability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced receptor selectivity?

- Methodological Answer : Electronic-Topological Method (ETM) analysis identifies pharmacophores and anti-pharmacophores by correlating quantum-mechanical calculations (e.g., charge distribution) with biological activity. For instance, trifluoromethyl groups may enhance metabolic stability but reduce affinity for certain targets like 5-HT7 receptors; replacing them with methoxy or hydroxyl groups can restore activity . Conformational analysis (e.g., protonated vs. neutral piperidine forms) further refines SAR .

Q. How to resolve contradictions between computational ADMET predictions and experimental pharmacokinetic data?

- Methodological Answer : Discrepancies often arise from oversimplified assumptions in QSAR models (e.g., ignoring active transport mechanisms). Validate predictions using in vitro assays:

- Hepatocyte stability tests to assess metabolic degradation.

- Caco-2 cell monolayers for intestinal permeability.

- Plasma protein binding assays (e.g., equilibrium dialysis).

Recalibrate models by incorporating descriptors like ionization state (pKa) and stereochemistry .

Q. What strategies optimize bioisosteric replacements for the trifluoroethyl group while retaining activity?

- Methodological Answer : Dewar pyridines, as piperidine isosteres, offer topological similarity but altered electronic properties. For example, 4H-Dewar pyridines mimic piperidine’s chair conformation while introducing sp2 hybridization for enhanced π-π interactions. Exit vector analysis (EVA) compares spatial orientation of substituents to identify compatible bioisosteres .

Key Considerations for Experimental Design

- Theoretical Frameworks : Link SAR studies to receptor-ligand interaction theories (e.g., lock-and-key vs. induced fit) to explain activity variations .

- Data Validation : Cross-reference computational predictions with orthogonal experimental techniques (e.g., SPR for binding affinity, microsomal stability assays) .

- Safety Protocols : Follow GHS guidelines for handling trifluoromethyl compounds, including PPE (gloves, goggles) and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.